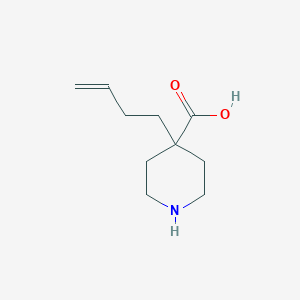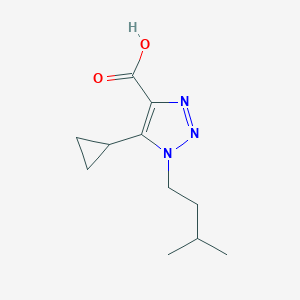
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride is a chemical compound that features a fluoropyridine moiety attached to an amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluoropyridine-4-boronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluoropyridine group to the amino acid backbone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the fluoropyridine ring.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-fluoropyridine-4-boronic acid: A precursor used in the synthesis of (2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoicacidhydrochloride.
2-(2-Fluoropyridin-4-yl)propanoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of an amino acid backbone with a fluoropyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10ClFN2O2 |
|---|---|
Peso molecular |
220.63 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;/h1-2,4,6H,3,10H2,(H,12,13);1H/t6-;/m0./s1 |
Clave InChI |
NFKXVXLEKNDOSG-RGMNGODLSA-N |
SMILES isomérico |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)F.Cl |
SMILES canónico |
C1=CN=C(C=C1CC(C(=O)O)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)










![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)

![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
